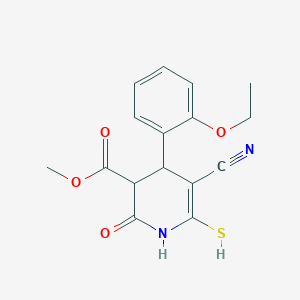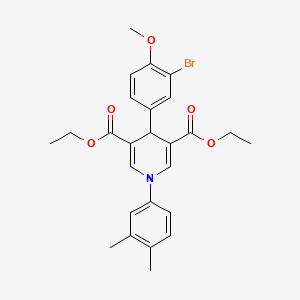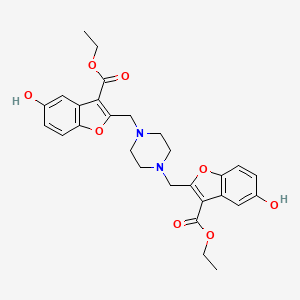![molecular formula C13H16ClN3O3 B11521900 1-[4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]ethanone](/img/structure/B11521900.png)
1-[4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]ethanone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a chloro-nitrophenyl group and an ethanone moiety. Its molecular formula is C13H16ClN3O3.
Preparation Methods
The synthesis of 1-[4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 2-chloroaniline to form 2-chloro-4-nitroaniline.
Acylation: The acylation of 2-chloro-4-nitroaniline with acetyl chloride to produce 1-(2-chloro-4-nitrophenyl)ethanone.
Piperazine Substitution: The reaction of 1-(2-chloro-4-nitrophenyl)ethanone with 2-methylpiperazine under controlled conditions to yield the final product.
Industrial production methods often involve optimizing these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethanone moiety can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also interact with receptors or enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
1-[4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]ethanone can be compared with other similar compounds, such as:
1-(4-Chloro-2-nitrophenyl)ethanone: This compound lacks the piperazine ring, making it less complex and potentially less biologically active.
2-Chloro-4-nitroaniline: This precursor compound is simpler and does not possess the ethanone or piperazine moieties, limiting its applications compared to the target compound.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H16ClN3O3 |
|---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H16ClN3O3/c1-9-8-15(5-6-16(9)10(2)18)13-4-3-11(17(19)20)7-12(13)14/h3-4,7,9H,5-6,8H2,1-2H3 |
InChI Key |
RYQKAFQKGCZPFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)C)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-cyclopentylidene-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11521823.png)
![(3E)-3-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-hydroxypent-3-en-2-one](/img/structure/B11521831.png)
![N'-[(4-chlorophenyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11521834.png)
![2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,4-bis(trifluoromethyl)-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11521840.png)
![N,N-diethyl-1-({2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine-3-carboxamide](/img/structure/B11521845.png)

![N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methoxybenzamide](/img/structure/B11521879.png)
![Benzimidazole, 2-[2-(4-chlorophenoxy)ethylthio]-1-ethyl-](/img/structure/B11521890.png)

![N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B11521898.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B11521910.png)
![6-bromo-N'-[(2-ethoxyphenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11521911.png)


